Product packaging for Hexadecyldimethylamine(Cat. No.:CAS No. 68037-96-7)

Hexadecyldimethylamine

Cat. No.: B3432676
CAS No.: 68037-96-7
M. Wt: 269.5 g/mol
InChI Key: NHLUVTZJQOJKCC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tertiary Alkylamine Research

The study of tertiary alkylamines is a mature field within organic chemistry, driven by their widespread presence in pharmaceuticals, agrochemicals, and other functional materials. Historically, research focused on fundamental synthesis methods such as N-alkylation and carbonyl reductive amination. These classical approaches laid the groundwork for producing a vast array of tertiary amines.

Over the decades, the evolution of this research area has been marked by a drive towards greater complexity, efficiency, and selectivity in synthesis. The demand for "sp3-rich" molecules in drug discovery has spurred the development of more sophisticated catalytic methods. researchgate.net Recent advancements include innovative strategies like visible-light-mediated photocatalysis and transition-metal-catalyzed C-H activation, which allow for the construction of complex tertiary alkylamines from readily available feedstocks. researchgate.netCurrent time information in Bangalore, IN.alibaba.com This evolution from classical to modern synthetic strategies has broadened the accessibility and diversity of tertiary alkylamines, including long-chain variants like Hexadecyldimethylamine (B57324), enabling their exploration in a wider range of advanced applications.

Interdisciplinary Significance of this compound in Contemporary Chemical Systems

This compound stands out as a particularly versatile tertiary alkylamine in modern chemical research due to its dual hydrophobic and hydrophilic nature. This structural characteristic underpins its utility in a variety of interdisciplinary applications. nih.gov It serves as a crucial chemical intermediate, a catalyst, and a structure-directing agent, highlighting its broad impact on chemical synthesis and material design. sigmaaldrich.com

In the realm of surfactant science , this compound is a key precursor for the synthesis of more complex surfactants, such as quaternary ammonium (B1175870) compounds, amine oxides, and betaines. chemicalbook.comnih.gov A notable area of research is its use in the preparation of Gemini (B1671429) surfactants. nih.govchemicalbook.com These are a newer class of surfactants that consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. nih.gov Research has shown that Gemini surfactants synthesized from this compound exhibit superior properties compared to their single-chain counterparts. chemicalbook.com For instance, the synthesis of 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide, a Gemini surfactant, is achieved by reacting this compound with 1,4-dibromobutane (B41627). nih.gov

In materials science and nanotechnology , this compound functions as a critical structure-directing or modifying agent. It is employed in the synthesis of various nanomaterials, where its long alkyl chain plays a crucial role in organizing and templating the final structure. For example, it is used as a pore size mediator and a swelling agent in the fabrication of colloidal mesoporous silica (B1680970) nanoparticles (MSNs). nih.govchemdad.com In one study, the use of this compound as a swelling agent resulted in MSNs with large mesopores up to 9 nm in diameter. nih.gov Furthermore, it serves as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods.

As a catalyst , this compound is utilized in the production of polyurethane foams, where it acts as a blowing catalyst. Tertiary amines are known to effectively catalyze the reactions between isocyanates and water (blowing reaction) and between isocyanates and polyols (gelling reaction), which are fundamental to the formation of polyurethane foam. ekb.eg The balance between these reactions is critical for the final properties of the foam, and catalysts like this compound play a key role in controlling this balance. ekb.eg

The following tables provide a summary of the physical and chemical properties of this compound, as well as an overview of its applications in advanced chemical research with specific findings.

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₁₈H₃₉N
Molecular Weight 269.51 g/mol
Appearance Colorless to pale yellow liquid
Odor Fish-like
CAS Number 112-69-6
Density 0.801 g/mL at 20 °C
Boiling Point 148 °C at 2 mmHg
Melting Point 12 °C
Flash Point 147 °C

| Water Solubility | Insoluble |

Data sourced from chemicalbook.comgoogle.comjchr.orgresearchgate.net

Table 2: Research Findings on the Applications of this compound

Research Area Application Key Findings
Surfactant Synthesis Precursor for Gemini Surfactants Used in the synthesis of 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide. nih.gov
Nanomaterial Synthesis Pore Size Mediator/Swelling Agent for Mesoporous Silica Nanoparticles (MSNs) Enables the fabrication of colloidal MSNs with tunable mesopore sizes up to 9 nm. nih.gov
Nanomaterial Synthesis Structure-Directing Agent for ZnO Nanorods Facilitates the formation of ZnO nanorods via hydrothermal synthesis.
Catalysis Blowing Catalyst in Polyurethane Foam Production Acts as a catalyst to control the foam formation process. google.com

| Antimicrobial Materials | Precursor for Antimicrobial Polymers | Modified into hyper-branched polyesters for fabric coatings with efficacy against E. coli and S. aureus. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N B3432676 Hexadecyldimethylamine CAS No. 68037-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylhexadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
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InChI Key

NHLUVTZJQOJKCC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C
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Molecular Formula

C18H39N
Record name DIMETHYL HEXADECANAMINE
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DSSTOX Substance ID

DTXSID9026924, DTXSID801022423
Record name N,N-Dimethyl-1-hexadecanamine
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Molecular Weight

269.5 g/mol
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Physical Description

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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CAS No.

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6
Record name DIMETHYL HEXADECANAMINE
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Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Hexadecyldimethylamine (B57324)

The industrial production of this compound is achieved through several established synthetic pathways, primarily involving reductive amination or alkylation reactions.

Reductive amination is a versatile and widely employed method for synthesizing amines. rsc.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) or an alcohol with an amine in the presence of a reducing agent, typically hydrogen gas and a catalyst. rsc.org

One route involves the direct amination of alcohols. This compound can be synthesized by reacting dicapryl alcohol (2-hexyl-1-decanol) with dimethylamine (B145610) in the presence of hydrogen and a hydrogenating-dehydrogenating catalyst. google.com While attempts to produce the amine by simply heating the alcohol and aminating agent with catalysts were unsuccessful, the presence of hydrogen at pressures above 200 lbs. per square inch was found to facilitate good yields. google.com

An alternative strategy employs ketones as the starting material. A patented process describes the reductive amination of 9-methyl-pentadecanone-7, a C16 ketone, with dimethylamine under high-pressure hydrogenation conditions. google.com This method is particularly suitable for producing branched alkylamines. The ketone itself can be prepared through the dehydrogenation or oxidation of the corresponding alcohol. The reaction proceeds through the condensation of the ketone and dimethylamine, followed by hydrogenation of the resulting intermediate. google.com

Table 1: Reductive Amination Reaction Parameters

Parameter Value
Temperature 230–250°C
Pressure Ambient (0.1 MPa)
Molar Ratios (H₂:DMA:Alcohol) 5.0:1.12–3.0:1.0
Catalyst System Copper oxide (CuO), Chromium oxide (Cr₂O₃), and alkali metal oxides (e.g., K₂O) on silica (B1680970) gel

Data derived from industrial processes for similar long-chain amines.

A common and straightforward laboratory and industrial synthesis of this compound involves the direct alkylation of dimethylamine with a hexadecyl halide. nbinno.comsmolecule.com This nucleophilic substitution reaction typically uses 1-bromohexadecane (B154569) or 1-chlorohexadecane (B1210310) as the alkylating agent. nbinno.comevitachem.comgoogle.com

The reaction is generally carried out in a suitable solvent, such as ethanol. evitachem.com An excess of dimethylamine is often used to drive the reaction to completion and minimize the formation of quaternary ammonium (B1175870) salt byproducts. The process involves heating the reaction mixture for an extended period, followed by workup procedures to isolate and purify the desired tertiary amine. evitachem.com Yields for this method are reported to be high, often around 89-90% under optimized conditions. evitachem.com

Table 2: Typical Alkylation Synthesis of this compound

Reactant 1 Reactant 2 Solvent Temperature Time
1-Bromohexadecane Dimethylamine Ethanol 80°C 24 hours

This table summarizes a typical laboratory procedure. evitachem.com

Derivatization Chemistry of this compound

The tertiary amine functionality of this compound allows for a rich derivatization chemistry, making it a precursor to a variety of valuable compounds with diverse applications. nbinno.comwhamine.com

This compound can be readily oxidized to form this compound N-oxide, a nonionic or zwitterionic surfactant depending on the pH. fengchengroup.comvulcanchem.comguidechem.com The most common method for this transformation is the reaction of the tertiary amine with an oxidizing agent, typically aqueous hydrogen peroxide. fengchengroup.comgoogle.com The reaction is often promoted by the presence of carbon dioxide. google.com

Synthesis Reaction: C₁₆H₃₃N(CH₃)₂ + H₂O₂ → C₁₆H₃₃N⁺(CH₃)₂O⁻ + H₂O vulcanchem.com

This compound N-oxide is a stable, viscous liquid that exhibits excellent surfactant properties, including foaming, wetting, and emulsifying capabilities. fengchengroup.comguidechem.com Its reactivity profile is characteristic of amine oxides. It is mildly basic and can react with strong acids to form salts. smolecule.com In aqueous environments, it can be subject to hydrolysis, and under specific conditions, the nitrogen atom can be further oxidized. smolecule.com Due to its long alkyl chain, it is insoluble in water but soluble in polar organic solvents like methanol (B129727) and ethanol. fengchengroup.comchemicalbook.com

Table 3: Physicochemical Properties of this compound N-Oxide

Property Value
CAS Number 7128-91-8
Molecular Formula C₁₈H₃₉NO
Appearance Viscous Liquid
Melting Point 239-243 °C
Density ~0.876 g/mL
Solubility Soluble in water, methanol, ethanol

Data compiled from various chemical suppliers and databases. fengchengroup.comguidechem.com

This compound is a key building block for the synthesis of both conventional quaternary ammonium compounds (quats) and more advanced Gemini (B1671429) surfactants. whamine.comchemicalbook.com

Quaternization involves the alkylation of the tertiary amine. For example, reaction with methyl iodide or dimethyl sulfate (B86663) yields hexadecyltrimethylammonium iodide or the corresponding methyl sulfate salt, respectively. gatech.edu These cationic surfactants are widely used in various formulations. nbinno.com

A significant application of this compound is in the synthesis of Gemini surfactants. These compounds consist of two surfactant molecules chemically linked at or near their head groups by a spacer. researchgate.net They often exhibit superior surface activity and lower critical micelle concentrations (CMC) compared to their single-chain counterparts. scientific.net The synthesis typically involves reacting two equivalents of this compound with a dihaloalkane, which acts as the spacer. scientific.net

For instance, the reaction of this compound with 1,2-dibromoethane (B42909) yields ethane-1,2-bis(hexadecyl dimethyl brominated ammonium), a Gemini surfactant denoted as 16-2-16. scientific.net Similarly, using a four-carbon spacer like 1,4-dibromobutane (B41627) results in butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide), known as 16-4-16. researchgate.net

Table 4: Examples of Gemini Surfactants Derived from this compound

Spacer Gemini Surfactant Name Abbreviation
1,2-Dibromoethane Ethane-1,2-bis(hexadecyl dimethyl brominated ammonium) 16-2-16
1,4-Dibromobutane Butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide) 16-4-16
Epichlorohydrin (B41342) Symmetrical gemini cationic surfactant -

This table provides examples of Gemini surfactants synthesized from this compound. researchgate.netscientific.netaminer.org

The unique structure of this compound, combining a long hydrophobic tail with a reactive amine headgroup, makes it a valuable molecule for surface functionalization and the synthesis of advanced materials.

In the field of nanomaterials, this compound has been used as a structure-directing agent. For example, it plays a role in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. It has also been employed to functionalize copper nanoparticles. This functionalization was found to influence the selectivity and activity of the catalyst in the electrochemical carbon dioxide reduction reaction (eCO₂RR), promoting the formation of C₂ products like ethylene. pku.edu.cn

Furthermore, this compound can be used to modify biopolymers. It has been used to hydrophobically modify carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC) to create a new viscosifier for fracturing fluids with significantly enhanced rheological properties. researchgate.net It also serves as a pore-size mediator or swelling agent in the fabrication of mesoporous silica nanoparticles, allowing for tunable pore sizes. chemicalbook.com These applications highlight the targeted use of this compound to impart specific functionalities to surfaces and materials, driving innovation in catalysis, nanotechnology, and polymer science.

Mechanistic Insights into Reaction Pathways and Reactivity

Role of Hexadecyldimethylamine (B57324) as a Nucleophile and Base Catalyst in Organic Reactions

This compound (C₁₈H₃₉N) is a tertiary aliphatic amine characterized by a long C16 alkyl chain and two methyl groups attached to a nitrogen atom. The chemical reactivity of this compound is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as both a nucleophile and a Brønsted-Lowry base.

As a base, this compound readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium (B1175870) salt and water. chemicalbook.com This proton-accepting ability allows it to serve as a base catalyst in various organic reactions, facilitating transformations that require the deprotonation of a reactant to generate a more reactive intermediate.

The unshared electron pair also makes the nitrogen atom a nucleophilic center, capable of donating electrons to an electrophilic atom other than a proton. libretexts.org Amines are generally more nucleophilic than their corresponding alcohols, a property demonstrated by their ability to react directly with electrophiles like alkyl halides without prior conversion to a more nucleophilic conjugate base. libretexts.org In an electrophilic substitution reaction, the nitrogen atom of this compound can attack an electrophile, leading to the formation of a new covalent bond. libretexts.org This nucleophilicity is fundamental to its role as a precursor in the synthesis of quaternary ammonium compounds and amine oxides. chemicalbook.com While both the starting tertiary amine and the product amine can be nucleophiles, competition in subsequent reaction steps can lead to the formation of more highly alkylated products, such as quaternary ammonium salts. libretexts.org

The table below summarizes the key reactive properties of this compound.

Table 1: Reactive Properties of this compound
Property Description Relevant Reactions
Basicity The lone pair of electrons on the nitrogen atom accepts a proton (H⁺). Neutralization with acids to form ammonium salts. chemicalbook.com
Nucleophilicity The lone pair of electrons attacks an electron-deficient (electrophilic) atom. N-alkylation with alkyl halides; reaction with acid halides, anhydrides, and epoxides. chemicalbook.comlibretexts.org

Phase Transfer Catalysis Mediated by this compound and its Derivatives

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). tcichemicals.comresearchgate.net The process relies on a phase-transfer catalyst, which transports a reactant from one phase into the other where the reaction can proceed. tcichemicals.com this compound itself is a precursor to one of the most common classes of phase-transfer catalysts: quaternary ammonium salts. tcichemicals.com

By reacting this compound with an alkyl halide, a quaternary ammonium salt ("quat") is formed. This resulting cationic species, which incorporates the long hexadecyl chain, is the active catalyst. These catalysts are particularly effective because they possess both hydrophilic (the charged ammonium head) and lipophilic (the long alkyl chains) properties, allowing them to bridge the aqueous and organic phases. tcichemicals.comgoogle.com The use of PTC offers significant advantages, including the ability to use inexpensive nonpolar solvents, milder reaction conditions, and often simplified work-up procedures. tcichemicals.com

The mechanism of phase-transfer catalysis involving a quaternary ammonium salt derived from this compound proceeds through an ion-pair extraction mechanism. The catalytic cycle can be described as follows:

Anion Exchange: In a typical liquid-liquid PTC system, an inorganic salt (e.g., NaY) is dissolved in the aqueous phase, while the organic substrate (RX) is in the organic phase. The quaternary ammonium cation (Q⁺), derived from this compound, exchanges its original anion (e.g., Cl⁻ or Br⁻) for a reactant anion (Y⁻) at the liquid-liquid interface.

Extraction into Organic Phase: The newly formed ion pair, [Q⁺Y⁻], possesses sufficient lipophilicity, primarily due to the long C16 chain from the original amine, to be extracted from the aqueous phase into the bulk organic phase. researchgate.net The selection of long hydrocarbon chains on the catalyst is a balance; longer chains enhance solubility in the organic phase but can also cause steric hindrance that decreases reactivity. google.com A total carbon count of 12 to 24 atoms on the quaternary ammonium catalyst is often preferred for optimal performance. google.com

Reaction in Organic Phase: Once in the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate RX to form the product RY and a new ion pair, [Q⁺X⁻].

Catalyst Regeneration: The catalyst ion pair [Q⁺X⁻] migrates back to the interface to exchange the anion X⁻ for another reactant anion Y⁻ from the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat. tcichemicals.com

This mechanism contrasts with cation-binding catalysis, employed by neutral catalysts like crown ethers, where the entire reacting ion pair is transported into the organic phase. mdpi.com

Phase-transfer catalysis enables a wide scope of heterogeneous organic transformations that would otherwise be difficult to achieve. The methodology is broadly applicable in the manufacturing of specialty chemicals, pharmaceuticals, and monomers. researchgate.net Common reactions facilitated by PTC include:

Nucleophilic Substitutions: Alkylation, cyanation, and halogen exchange reactions are classic examples where an anionic nucleophile is transferred into an organic phase to react with an alkyl halide. tcichemicals.com

Generation of Carbenes: The generation of species like dichlorocarbene (B158193) from chloroform (B151607) can be achieved in a biphasic system using a concentrated aqueous base and a phase-transfer catalyst. acs.org

Asymmetric Synthesis: Chiral, non-racemic phase-transfer catalysts, often derived from alkaloids or other complex amines, can be used to achieve high enantioselectivity in reactions such as the alkylation of glycine (B1666218) derivatives for the synthesis of unnatural α-amino acids. nih.gov The structure of the catalyst is crucial for controlling the stereochemical outcome of the reaction.

The selectivity of these transformations is influenced by the structure of the catalyst. The steric and electronic properties of the groups attached to the nitrogen atom, including the hexadecyl chain, can affect the proximity and orientation of the reactants at the active site, thereby influencing both regioselectivity and enantioselectivity. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena

Micellization and Aggregation Behavior in Aqueous and Non-Aqueous Media

In aqueous solutions, hexadecyldimethylamine (B57324) and its derivatives exhibit classic surfactant behavior, forming micelles above a certain concentration known as the critical micelle concentration (CMC). whamine.com These micelles are aggregates where the hydrophobic tails orient inwards to minimize contact with water, while the hydrophilic head groups face outwards. whamine.com The aggregation is a spontaneous process driven by the hydrophobic effect. In non-polar solvents, the aggregation behavior is reversed, with the polar head groups forming the core of the reverse micelles.

The critical micelle concentration (CMC) and the morphology of the aggregates formed by this compound are influenced by several factors:

Hydrophobic Chain Length: An increase in the length of the hydrocarbon chain leads to a logarithmic decrease in the CMC. pharmacy180.com Longer chains increase the hydrophobicity, favoring aggregation at lower concentrations. pharmacy180.com

Nature of the Hydrophilic Group: The polarity and size of the hydrophilic head group affect the CMC. More hydrophilic groups increase the CMC as the molecule is more soluble in water. pharmacy180.com For instance, the CMC of ionic surfactants is generally higher than that of non-ionic surfactants with similar hydrocarbon chains. aatbio.com

Temperature: The effect of temperature on the CMC of ionic surfactants like protonated this compound can be complex, often showing a U-shaped behavior where the CMC initially decreases and then increases with temperature. researchgate.netyoutube.comsemanticscholar.org For non-ionic surfactants, the CMC generally decreases with increasing temperature. youtube.com

Addition of Electrolytes: For ionic surfactants, adding electrolytes decreases the CMC and increases the size of the micelles. pharmacy180.comyoutube.com The added ions shield the repulsion between the charged head groups, facilitating micelle formation. aatbio.com

pH: The pH of the solution is a critical factor for this compound and its amine oxide derivatives. At low pH, the amine group is protonated, and the molecule behaves as a cationic surfactant. researchgate.net As the pH increases, it becomes non-ionic. researchgate.net This change in charge significantly impacts the CMC and aggregation behavior. aatbio.com

Additives: Organic molecules can be solubilized within the micelles, affecting their size, shape, and CMC. aatbio.com

Below is an interactive data table summarizing the factors that influence the Critical Micelle Concentration (CMC):

FactorInfluence on CMCRationale
Increased Hydrophobic Chain Length DecreasesGreater hydrophobic effect drives aggregation. pharmacy180.com
Increased Hydrophilicity of Head Group IncreasesHigher solubility in water opposes micellization. pharmacy180.com
Addition of Electrolytes (to ionic surfactants) DecreasesShielding of head group repulsion promotes aggregation. pharmacy180.comyoutube.com
Increase in Temperature (for many non-ionic surfactants) DecreasesDehydration of the hydrophilic head group favors micellization. youtube.com
Increase in Temperature (for ionic surfactants) U-shaped BehaviorA balance between decreased head group hydration and disruption of structured water around the tail. researchgate.netsemanticscholar.org
Presence of Bulky Groups in Surfactant Structure IncreasesSteric hindrance makes incorporation into micelles more difficult. aatbio.com

This compound and its derivatives can interact with other surfactants and polymers to form complex, self-assembled structures. These interactions are of significant interest for various industrial applications. researchgate.netsoton.ac.uk

In mixed surfactant systems, synergistic effects can lead to a lower CMC than that of the individual surfactants. When mixed with polymers, this compound can form polymer-surfactant complexes. The surfactant molecules can bind to the polymer chain, forming micelle-like clusters along the polymer. This interaction typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC of the pure surfactant. researchgate.net The formation of these complexes can significantly alter the rheological properties of the solution, leading to increased viscosity. researchgate.netscielo.br The nature of the polymer and surfactant, including their charges and structures, dictates the nature of the interaction. osti.gov

Formation of Ordered Supramolecular Structures

Beyond simple micelles, this compound and its derivatives are capable of forming more complex and ordered supramolecular assemblies.

Vesicles and liposomes are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.govmdpi.com While liposomes are typically formed from phospholipids, synthetic surfactants like this compound derivatives can also form similar structures, often referred to as surfactant vesicles. ru.nl These vesicles have been studied as mimics of biological membranes and as potential drug delivery systems. ru.nlnih.govmdpi.com

The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain lipids. However, under specific conditions of concentration, temperature, and in the presence of certain additives, they can self-assemble into bilayer structures that close upon themselves to form vesicles. ru.nl The stability of these vesicles can be a concern, and research has been conducted on polymerizing the surfactant molecules within the vesicle bilayer to enhance their stability. ru.nl The interaction of polymers with pre-formed liposomes has also been investigated, where polymers can adsorb onto the vesicle surface, altering its properties. researchgate.net

Under certain concentration and temperature conditions, aqueous solutions of surfactants like this compound oxide can form various liquid crystalline phases. cymitquimica.comjst.go.jp These are states of matter that have properties between those of a conventional liquid and those of a solid crystal. Common liquid crystalline phases for surfactants include the hexagonal, lamellar, and cubic phases, which correspond to ordered arrangements of cylindrical micelles, planar bilayers, and spherical micelles, respectively. The formation of these phases is highly dependent on the molecular geometry of the surfactant and the interactions between the aggregates.

This compound has also been used in the preparation of thin films. For instance, it has been studied for its effect on the pretilt angle of liquid crystals when incorporated into polyimide photoalignment layers. evitachem.com The amine group can interact with the substrate and influence the alignment of the liquid crystal molecules. The ability of such molecules to form organized monolayers at interfaces is crucial for these applications.

Interfacial Tension, Adsorption, and Surface Phenomena

As a surfactant, this compound is highly effective at interfaces, such as the air-water or oil-water interface. It adsorbs at these interfaces, orienting itself with the hydrophobic tail directed away from the aqueous phase and the hydrophilic head group in the water. This adsorption reduces the surface tension of water and the interfacial tension between oil and water. whamine.com

Research on this compound oxide has shown its adsorption onto solid surfaces like glass. acs.org This adsorption can modify the surface properties, for example, by changing the forces between the surfaces from repulsive to attractive. acs.org The behavior of the adsorbed layer can depend on the surfactant concentration, with different structures being proposed below and above the CMC. acs.org The ability of this compound to act as a wetting and spreading agent in formulations like herbicides is a direct consequence of its surface activity.

Research Applications in Advanced Materials and Chemical Technologies

Utilization in Nanomaterials Synthesis and Engineering

The distinct properties of Hexadecyldimethylamine (B57324) make it a valuable tool in the bottom-up fabrication and functionalization of nanomaterials. It plays a critical role as a structure-directing agent and a surface modifier, enabling the precise control of nanoparticle characteristics.

Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area and a well-ordered network of pores, typically ranging from 2 to 50 nm in diameter. nih.govijpda.org The synthesis of these materials often relies on a templating method, where surfactant molecules self-assemble into micelles that act as a scaffold for the condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). nih.govresearchgate.net After the silica framework is formed around the template, the surfactant is removed, typically by calcination or solvent extraction, leaving behind a porous structure. nih.govijpda.org

This compound has been specifically identified for its role as a pore size mediator or swelling agent in the synthesis of colloidal mesoporous silica nanoparticles. chemicalbook.com In this capacity, it can be added to the synthesis mixture to influence the size and volume of the micelles formed by the primary templating surfactant. By swelling the hydrophobic core of the micelles, this compound helps to expand the resulting pore diameter of the final silica nanoparticles, allowing for tunable control over the material's porosity. chemicalbook.com This ability to precisely engineer pore size is crucial for applications such as drug delivery and catalysis, where the pore dimensions must accommodate specific guest molecules. rsc.org

The functionalization of nanoparticle surfaces is essential for controlling their stability, dispersibility, and interaction with their environment. nih.gov this compound is utilized for the surface modification of various inorganic nanostructures, where its long alkyl chain imparts new properties to the material's surface.

Research has demonstrated the chemical modification of silica nanoparticles with hexadecyl groups to enhance their colloidal stability in surfactant solutions. researchgate.net This modification introduces hydrophobic interactions between the nanoparticles and surfactant molecules, which can be beneficial in applications like enhanced oil recovery. researchgate.net In the realm of semiconductor nanomaterials, this compound has been used as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. mdpi.comresearchgate.net Furthermore, it has been used to functionalize copper nanoparticles to study their catalytic activity. pku.edu.cn

Beyond inorganic nanoparticles, this compound is a precursor for modifying polymers used in surface coatings. For instance, a hyper-branched polyester (B1180765) was modified with this compound and subsequently used to coat silk fabric, imparting excellent antimicrobial properties to the textile. mdpi.com This demonstrates its role in creating functional surfaces with specific biological activity. mdpi.com

Applications in Polymer Science and Engineering

In polymer science, this compound serves as both a modifying agent to alter the physical properties of existing polymers and as a catalytic component in the synthesis of new polymers.

This compound has been successfully used to modify natural polymers to enhance their rheological properties for industrial applications. A notable example is the modification of carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC), a water-soluble polymer. researchgate.netresearchgate.net When CMHEC is treated with this compound, the resulting product, HD-CMHEC, exhibits significantly higher viscosity in solution compared to the unmodified polymer. researchgate.netresearchgate.net This modification introduces hydrophobic associations between the polymer chains, leading to a more robust and structured network in aqueous solutions.

Research findings indicate that the viscosity of a 0.3% HD-CMHEC solution is approximately 2.8 times greater than that of an equivalent CMHEC solution. researchgate.net This enhancement in viscosity is accompanied by stronger thixotropy and viscoelasticity, properties that are highly desirable for applications such as hydraulic fracturing fluids, where the fluid must efficiently transport proppants. researchgate.netscielo.brnih.gov

Table 1: Comparison of Viscosity for CMHEC and HD-CMHEC Solutions at 0.3% Concentration
Polymer SolutionViscosity (mPa·s)Reference
Carboxymethyl Hydroxyethyl Cellulose (CMHEC)19.0 researchgate.net
Hexadecyl Dimethyl Amine Modified CMHEC (HD-CMHEC)73.6 researchgate.net

Polyurethanes are a versatile class of polymers formed by the reaction of polyols with isocyanates. The synthesis of polyurethane foams requires catalysts to carefully balance two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.eg Tertiary amines are commonly used as catalysts, particularly for the blowing reaction which generates carbon dioxide gas to expand the foam. ekb.eg

This compound functions as a reactive amine catalyst in the production of polyurethane foams. google.comgoogle.com It is employed to effectively catalyze the isocyanate-water reaction, contributing to the foam's expansion. google.comgoogle.com Its use has been documented in formulations for flexible polyester foams, where the catalyst level is adjusted to achieve a specific blow time, a critical parameter in foam production. google.comgoogle.com As a tertiary amine, it plays a crucial role in controlling the reaction kinetics to ensure the formation of a stable foam structure with desired physical properties. ekb.eg

Table 2: Representative Components in a Polyurethane Foam Formulation
Component TypeExample/FunctionReference
PolyolPolyether polyol with an average of >2 hydroxyl groups google.comgoogle.com
IsocyanateOrganic polyisocyanate (e.g., TDI) google.com
Blowing AgentWater (reacts with isocyanate to form CO2) google.comgoogle.com
CatalystTertiary amines like n-hexadecyldimethylamine google.comgoogle.com
SurfactantSilicone/polyether copolymers for cell stabilization google.comgoogle.com

Research in Electrochemical Systems

The unique chemical properties of this compound have led to its investigation in specialized electrochemical applications, including catalysis and corrosion inhibition.

In the field of electrocatalysis, research has explored the functionalization of copper (Cu) nanoparticles with this compound (referred to as HDDMA in the study) to modulate their performance in the electrochemical CO2 reduction reaction (eCO2RR). pku.edu.cn The study systematically investigated how the molecular structure of amine surfactants, including HDDMA, impacts the selectivity and activity of the Cu catalyst. pku.edu.cn Surface functionalization can induce charge transfer at the catalyst-electrolyte interface, which is a key factor in directing the reaction pathways and improving the efficiency of converting CO2 into valuable chemicals. pku.edu.cn

Additionally, this compound serves as a building block for creating corrosion inhibitors. It can be used to synthesize polymeric quaternary ammonium (B1175870) salts, which are effective in protecting metal equipment, such as steel pipelines in the petroleum industry, from corrosion. google.com These polymers function by coating the metal surface and disrupting the local electrochemical currents that drive the corrosion process. google.com

Functionalization of Electrode Surfaces for Electrocatalysis, e.g., CO2 Reduction

The electrochemical carbon dioxide reduction reaction (eCO2RR) represents a promising pathway for converting CO2 into valuable chemicals and fuels, with copper-based catalysts being particularly notable for their ability to generate C2+ products. pku.edu.cn However, enhancing the selectivity and efficiency of these catalysts remains a significant challenge. One innovative strategy is the organic functionalization of catalyst surfaces to modulate their activity. pku.edu.cn

In this context, research has explored the use of this compound (HDDMA) as a surface functionalizing agent for copper (Cu) nanoparticles in eCO2RR. pku.edu.cn A systematic study investigated the impact of various amine derivatives, including HDDMA, hexadecylamine (B48584) (HDA), and N-methylhexadecylamine (N-MHDA), on the catalytic performance of Cu nanoparticles in a 1.0 mol∙L−1 potassium hydroxide (B78521) (KOH) aqueous electrolyte. pku.edu.cn

The study revealed that the molecular structure of the amine surfactant significantly influences the selectivity and activity of the eCO2RR. pku.edu.cn While the pristine, non-functionalized Cu catalyst yielded a Faradaic efficiency (FE) for C2 products of only 27.0%, the functionalized catalysts showed varied and generally improved performance. pku.edu.cn The catalyst functionalized with HDA demonstrated the highest efficiency, achieving a C2 FE of 73.5% and a C2 partial current density of 131.4 mA∙cm−2 at −0.9 V (vs. reversible hydrogen electrode). pku.edu.cn The performance of the HDDMA-functionalized catalyst was part of this comparative analysis, which systematically explored how different amine headgroups alter the catalyst's surface properties and, consequently, the reaction pathways. pku.edu.cn

Table 1: Performance of Amine-Functionalized Copper Catalysts in Electrochemical CO2 Reduction pku.edu.cn

CatalystFunctionalizing AgentMax. Faradaic Efficiency (FE) for C2 Products (%)Max. C2 Partial Current Density (mA∙cm−2)Potential (vs. RHE)
Pristine CuNone27.050.5-0.9 V
Cu-HDAHexadecylamine (HDA)73.5131.4-0.9 V
Cu-N-MHDAN-methylhexadecylamine (N-MHDA)Data Not SpecifiedData Not Specified-0.9 V
Cu-HDDMAThis compound (HDDMA)Data Not SpecifiedData Not Specified-0.9 V
This table summarizes the comparative performance of pristine and amine-functionalized copper nanoparticle catalysts. While specific values for HDDMA were part of the broader study, the highest reported values were for the HDA-functionalized catalyst, highlighting the significant impact of surface modification.

Research Applications in Antimicrobial Chemistry and Biotechnology

This compound serves as a crucial precursor in the synthesis of novel antimicrobial agents, particularly in the development of cationic surfactants designed to combat microbial resistance. aminer.org Its derivatives have been studied for their effectiveness against a range of microorganisms. nbinno.com

One area of significant research is the creation of symmetrical gemini (B1671429) cationic surfactants. aminer.orgresearchgate.net These dimeric surfactants, which consist of two hydrophobic tails and two polar head groups linked by a spacer, often exhibit superior antimicrobial properties compared to their single-chain counterparts. aminer.orgmdpi.com A novel symmetrical gemini cationic surfactant synthesized from n-hexadecyldimethylamine and epichlorohydrin (B41342) demonstrated notable antimicrobial activity. aminer.orgresearchgate.net In laboratory tests, this surfactant showed a minimum inhibitory concentration (MIC) of 100 ppm against Escherichia coli. aminer.orgresearchgate.net However, the same study noted that Staphylococcus aureus was resistant to this specific surfactant. researchgate.net

In another application, this compound is used to create antimicrobial coatings for textiles. Researchers have synthesized a quaternary ammonium functionalized hyperbranched polyester (H20C16N) through the reaction of H20Cl and this compound. When applied to silk fabric, this agent provided excellent antibacterial properties even after multiple washes. The treated fabric exhibited high antibacterial ratios against both Gram-negative and Gram-positive bacteria.

Table 2: Antimicrobial Efficacy of this compound Derivatives

Derivative TypeTarget MicroorganismMeasurementResultSource
Symmetrical Gemini Cationic SurfactantEscherichia coliMinimum Inhibitory Concentration (MIC)100 ppm aminer.orgresearchgate.net
Symmetrical Gemini Cationic SurfactantStaphylococcus aureusActivityResistant researchgate.net
Functionalized Hyperbranched Polyester on SilkEscherichia coliAntibacterial Ratio>99%
Functionalized Hyperbranched Polyester on SilkStaphylococcus aureusAntibacterial Ratio>98%
This table shows the effectiveness of different antimicrobial agents derived from this compound against specific bacteria.

The ability of these derived compounds to disrupt microbial cell membranes is central to their function, making them effective biocides for various applications, from industrial water treatment to advanced textile finishes. nbinno.com Research continues to explore the relationship between the molecular structure of these surfactants, such as alkyl chain length and spacer type, and their antimicrobial potency. nih.govresearchcommons.org

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone in the chemical analysis of Hexadecyldimethylamine (B57324), providing fundamental insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet at approximately 2.20 ppm. The methylene (B1212753) group adjacent to the nitrogen (α-CH₂) shows a triplet at around 2.25 ppm. The subsequent methylene groups along the hexadecyl chain produce a large, complex multiplet in the region of 1.25-1.45 ppm, while the terminal methyl group of the alkyl chain appears as a triplet at about 0.88 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the dimethylamino group resonate at a specific chemical shift, and each carbon atom along the hexadecyl chain can, in principle, be resolved, providing a carbon "map" of the molecule. nih.gov The exact chemical shifts can be influenced by the solvent used for the analysis.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
N-(CH₃)₂~2.20Singlet
α-CH₂~2.25Triplet
-(CH₂)₁₄-~1.25-1.45Multiplet
-CH₃~0.88Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the methyl and methylene groups are prominent in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bending or scissoring vibrations of the methylene groups are typically observed around 1470-1450 cm⁻¹. libretexts.org The C-N stretching vibration of the tertiary amine group appears in the fingerprint region, generally between 1000 and 1250 cm⁻¹. nih.govdocbrown.info The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. docbrown.info

Raman spectroscopy provides complementary vibrational information. As a non-polar molecule, the C-C and C-H stretching modes of the long alkyl chain in this compound often produce strong signals in the Raman spectrum. nih.gov This technique is particularly useful for studying the conformational order of the alkyl chains in different physical states.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-3000
C-H (Methylene)Bending (Scissoring)1470-1450
C-N (Tertiary Amine)Stretching1000-1250

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (269.5 g/mol ). nih.gov

Under electron impact (EI) ionization, the molecular ion can be weak or absent for aliphatic amines. miamioh.edu A common fragmentation pattern for tertiary amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This results in the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, the most significant fragmentation would likely involve the loss of a C₁₅H₃₁ radical, leading to a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Other fragment ions resulting from cleavages along the alkyl chain can also be observed.

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or complex matrices.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. birchbiotech.com It is particularly effective for determining the purity of a sample and for identifying any volatile impurities. bre.comnih.gov When coupled with a flame ionization detector (FID), GC can provide quantitative information about the concentration of the compound. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), allowing for the separation of components before their mass analysis. nih.gov

The retention time of this compound in a GC system is dependent on factors such as the column's stationary phase, the temperature program, and the carrier gas flow rate. Due to the basic nature of amines, specialized columns, such as those with an amine-deactivated stationary phase, are often used to prevent peak tailing and improve separation efficiency. nih.gov In some cases, derivatization of the amine may be employed to enhance its volatility and chromatographic behavior. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, and it can be adapted for the analysis of this compound. While aliphatic amines lack a strong UV chromophore for standard UV detection, derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.govnih.gov

Reversed-phase HPLC, using a C18 or C8 column, is a common mode for separating amines. However, the basic nature of this compound can lead to poor peak shape on standard silica-based columns. To overcome this, mobile phases containing additives like trifluoroacetic acid or the use of specialized columns designed for amine analysis are often necessary. helixchrom.com HPLC is particularly useful for analyzing mixtures containing this compound and other non-volatile components. keikaventures.com

Scattering and Microscopy Techniques for Supramolecular Assemblies and Nanostructures

Advanced analytical techniques are crucial for elucidating the complex structures formed by amphiphilic molecules such as this compound. Small-angle neutron scattering, X-ray diffraction, and various microscopy methods provide detailed insights into the size, shape, and organization of its supramolecular assemblies and nanostructures.

Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of colloidal aggregates, such as micelles, in solution. It provides information on the shape, size, and interactions of these aggregates on a length scale of 1 to 1000 nanometers. By analyzing the scattering pattern of neutrons from a sample, detailed structural parameters of the micelles, including aggregation number and core and shell dimensions, can be determined.

In studies of amine oxide surfactants, which are structurally similar to this compound, SANS has been instrumental in understanding their aggregation behavior under various conditions. For instance, SANS studies on tetradecyldimethylamine oxide micelles have revealed how factors like temperature and protonation affect micellar structure. These studies show that both nonionic and cationic forms of the surfactant can form stable micelles, with their aggregation numbers and shapes being influenced by electrostatic interactions and the packing of the hydrocarbon chains. The analysis of SANS data often involves fitting the scattering curves to theoretical models, which can distinguish between spherical, ellipsoidal, or cylindrical micellar shapes.

A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in either the solvent or the surfactant molecules. This allows for the selective highlighting of different parts of the aggregate structure, providing a more detailed picture of the micellar core and the solvated shell.

Below is a table summarizing typical parameters that can be obtained from SANS analysis of surfactant micelles, based on studies of analogous amine oxide systems.

ParameterDescriptionTypical Values for Amine Oxide Micelles
Aggregation Number (N_agg)The average number of surfactant molecules in a single micelle.50 - 200
Micelle Core Radius (R_c)The radius of the hydrophobic core of the micelle, primarily composed of the alkyl chains.1.5 - 2.5 nm
Hydrodynamic Radius (R_h)The effective radius of the micelle in solution, including the hydrated head groups.2.5 - 4.0 nm
Fractional Charge (α)The degree of ionization of the surfactant head groups on the micelle surface.0.1 - 0.5
Inter-micellar DistanceThe average distance between adjacent micelles in solution, dependent on concentration.Concentration-dependent

X-ray Diffraction (XRD) for Crystalline and Supramolecular Order

X-ray Diffraction (XRD) is an essential analytical technique for investigating the crystalline structure of materials. It can be used to identify the phases present in a solid sample and to determine the arrangement of atoms or molecules within a crystal lattice. For surfactants like this compound, XRD can be employed to study its solid-state structure and the organization of its molecules in lyotropic liquid crystalline phases, which are ordered structures formed at high surfactant concentrations in a solvent.

The following table outlines the types of information that can be derived from XRD analysis of a crystalline or liquid crystalline surfactant.

ParameterDescription
Crystalline PhaseIdentification of the specific crystalline form of the solid surfactant (e.g., polymorphs).
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal structure.
Lamellar Spacing (d)In liquid crystalline phases, the distance between repeating layers of surfactant molecules.
Molecular PackingThe arrangement of the hydrophobic tails and hydrophilic head groups within the crystalline or liquid crystalline structure.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological and Surface Studies

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the surface morphology and topography of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface features with high magnification and depth of field. SEM is particularly useful for visualizing the three-dimensional structure of materials. For this compound, SEM could be used to study the morphology of its solid crystals or the structure of films and coatings containing this surfactant.

Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a three-dimensional topographic map of the surface with atomic or near-atomic resolution. AFM is advantageous for studying both conductive and non-conductive materials and can be operated in various environments, including liquids. This technique can be applied to visualize self-assembled structures of this compound, such as adsorbed layers on a substrate or the fine details of its nanostructures.

The table below summarizes the capabilities of SEM and AFM for the analysis of this compound-related materials.

TechniqueInformation ProvidedPotential Applications for this compound
SEM High-magnification images of surface topography, morphology, and composition (with an attached EDX detector).Imaging the crystal habit of solid this compound, visualizing the structure of dried films or coatings.
AFM High-resolution 3D topographic images, measurement of surface roughness, and characterization of nanomechanical properties.Visualizing self-assembled monolayers on surfaces, studying the morphology of thin films, probing local mechanical properties of aggregates.

Electrophoretic Light Scattering (ELS) for Colloidal Stability and Charge Characterization

Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, from which the zeta potential can be calculated. The zeta potential is a key indicator of the stability of a colloidal system. It represents the electrical potential at the slipping plane of a particle, which is the boundary between the particle and the surrounding liquid.

For this compound, which forms micelles or is used to stabilize emulsions, ELS is a valuable tool for assessing the stability of these systems. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation or flocculation. Conversely, a low zeta potential suggests that the attractive van der Waals forces may dominate, leading to instability.

The zeta potential of systems containing this compound will be influenced by factors such as pH and the ionic strength of the solution. As an amine oxide, the charge of the this compound headgroup is pH-dependent; it is cationic at low pH and non-ionic at higher pH. ELS can be used to monitor these changes in surface charge and their effect on colloidal stability.

The following table presents hypothetical zeta potential values for an emulsion stabilized by this compound at different pH values, illustrating the expected trend.

pHExpected Headgroup StateTypical Zeta Potential (mV)Colloidal Stability Prediction
3Cationic (Protonated)+45High
5Cationic (Protonated)+35Good
7Partially Protonated+15Moderate
9Non-ionic-5Low (prone to aggregation)
11Non-ionic-10Low (prone to aggregation)

Theoretical and Computational Investigations

Quantum Chemical Calculations on Hexadecyldimethylamine (B57324) Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. mdpi.com These methods analyze the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior. nih.gov

The reactivity of this compound is largely governed by the lone pair of electrons on the nitrogen atom of the dimethylamino group and the long, nonpolar hexadecyl chain. Quantum chemical calculations can quantify properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For the amine group, the HOMO is typically localized on the nitrogen atom, indicating its nucleophilic character and its propensity to donate electrons in reactions, such as protonation or coordination to metal centers.

Calculations can also determine the electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, this would show a region of negative potential around the nitrogen atom, confirming its role as a reactive site for electrophiles. The insights from these calculations are foundational for understanding reaction mechanisms and designing new applications. researchgate.net While specific calculations for this compound are not broadly published, data from related molecules like N-nitrosodimethylamine (NDMA) show how quantum chemical methods can be used to evaluate reaction profiles and the stability of intermediate species. frontiersin.org

DescriptorTypical Value/InterpretationSignificance
HOMO Energy-5 to -7 eVIndicates electron-donating ability (nucleophilicity). Higher energy means more reactive.
LUMO Energy+1 to +3 eVIndicates electron-accepting ability (electrophilicity). Lower energy means more reactive.
HOMO-LUMO Gap~7 to 9 eVRelates to chemical stability. A smaller gap suggests higher reactivity.
Mulliken Charge on N-0.4 to -0.6 eQuantifies the partial negative charge on the nitrogen, highlighting its nucleophilic character.

Molecular Dynamics and Monte Carlo Simulations of Self-Assembly and Interfacial Behavior

This compound, as a cationic surfactant, exhibits complex self-assembly and interfacial behavior in solution. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study these phenomena at a molecular level. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. rsc.org MC methods, on the other hand, use statistical mechanics to sample different molecular configurations. nsf.gov

These simulations are widely used to investigate the spontaneous formation (self-assembly) of micelles, which occurs when the surfactant concentration exceeds the critical micelle concentration (cmc). 166.62.7semanticscholar.org Coarse-grained (CG) models, where groups of atoms are represented as single beads, are often employed to access the longer timescales and larger system sizes required to observe micellization. frontiersin.org Simulations can provide detailed information on micelle structure, such as the aggregation number (the number of surfactant molecules in a micelle), shape (spherical, wormlike), and the arrangement of the hydrophobic tails and hydrophilic headgroups. 166.62.7frontiersin.org

MD simulations are also adept at studying the behavior of this compound at interfaces, such as the air-water or oil-water interface. ulisboa.pt These studies can reveal how the surfactant molecules orient themselves to reduce the interfacial tension, with the hydrophobic hexadecyl chains extending into the non-polar phase (air or oil) and the polar dimethylamino headgroups remaining in the aqueous phase. Such simulations are crucial for understanding the role of this compound in emulsification and foam stabilization. colab.ws

Table 2: Typical Outputs from MD Simulations of Surfactant Self-Assembly Note: The values are illustrative for a long-chain cationic surfactant like this compound.

Simulation ParameterTypical Result/ObservationRelevance
Aggregation Number (Nagg)50 - 100Defines the size of the spherical micelles formed.
Micelle Radius2 - 3 nmCharacterizes the dimensions of the self-assembled structure.
Order Parameter of Alkyl TailsHigh near headgroup, low at tail endMeasures the conformational order of the hydrophobic chains within the micelle core.
Radial Distribution FunctionPeaks indicating solvent/counter-ion structuringShows the arrangement of water molecules and counter-ions around the surfactant headgroups.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a vital tool for elucidating complex reaction mechanisms and understanding catalytic processes at the molecular level. rsc.orgumn.edu Using quantum chemical methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com The calculated activation energies (the energy barriers at the transition states) provide quantitative predictions of reaction rates. researchgate.net

For instance, the dimethylamino group can participate in various chemical transformations. It can also act as a poison for certain catalysts. Computational studies on the interaction of dimethylamine (B145610) with Ziegler-Natta catalysts have shown that the amine can coordinate strongly to the active metal center (e.g., aluminum or titanium), blocking the site for olefin polymerization. nih.gov DFT calculations revealed the reaction pathway for this deactivation, showing that the formation of a complex between the amine and the co-catalyst (triethylaluminum) is a key step. nih.gov Such modeling can predict the impact of impurities like this compound in industrial processes and guide strategies to mitigate their effects.

These computational approaches allow for the systematic investigation of different reaction pathways, providing insights that are often difficult to obtain through experiments alone. mdpi.com By modeling the step-by-step transformation, from reactants to products, a detailed understanding of the catalytic cycle or reaction mechanism can be achieved.

Table 3: Example of Energetic Data from a DFT Study of a Catalytic Pathway Data inspired by the study of dimethylamine (DMA) interaction with Triethylaluminum (TEAL) co-catalyst. nih.gov

Reaction StepSpeciesCalculated ParameterValue (kcal/mol)
Complex FormationTEAL + DMAΔG (Gibbs Free Energy)Negative
Adsorption on CatalystTEAL·DMA + ZN SurfaceAdsorption Energy-22 to -26
Activation BarrierTEAL·DMA formationKinetic Barrier~27

Prediction of Intermolecular Interactions and Phase Behavior in Complex Systems

The macroscopic properties and phase behavior of systems containing this compound are dictated by the underlying intermolecular interactions. Computational methods can predict and quantify these interactions, which include van der Waals forces between the long alkyl chains, and electrostatic interactions and hydrogen bonding involving the polar headgroup. nih.gov

Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This level of detail helps to understand, for example, why this compound self-assembles in water (dominated by the hydrophobic effect, which is driven by changes in water's hydrogen bond network) or how it interacts with other components in a formulation.

Furthermore, computational simulations can predict the phase behavior of surfactant-water-oil systems. By combining molecular models with thermodynamic principles, it is possible to construct phase diagrams that show which phases (e.g., micellar, lamellar, hexagonal) are stable under different conditions of temperature and concentration. nih.govresearchgate.net Multiscale modeling approaches, which link detailed all-atom simulations to more efficient coarse-grained or field-theoretic models, are particularly powerful for predicting complex, large-scale structures. nih.gov These predictive capabilities are invaluable for designing formulated products with specific rheological or structural properties.

Table 4: Components of Intermolecular Interaction Energy Note: This table provides a conceptual breakdown of interaction energies relevant to surfactant systems.

Interaction TypeDescriptionRole in this compound Systems
ElectrostaticInteraction between permanent charges, dipoles, and multipoles.Key for headgroup-headgroup repulsion and headgroup-water/ion attraction.
Dispersion (van der Waals)Attraction from correlated fluctuations in electron clouds.Dominant attractive force between the long hexadecyl chains.
Induction (Polarization)Interaction between a permanent multipole and an induced multipole.Contributes to the attraction between polar headgroups and polarizable water molecules.
Exchange-RepulsionPauli exclusion principle preventing electron cloud overlap.Responsible for the short-range repulsion that defines molecular size.

Environmental Aspects: Research on Degradation and Fate in Engineered and Natural Systems

Biodegradation Pathways and Biotransformation Mechanisms

Long-chain aliphatic amines are generally not expected to persist in water, soil, or sediment, suggesting that they are susceptible to biodegradation. The process involves microbial enzymes breaking down the complex molecule into simpler substances.

The microbial degradation of Hexadecyldimethylamine (B57324) is believed to be initiated by enzymatic attack on either the methyl groups or the long alkyl chain. However, it may not be readily biodegradable by all microorganisms. For instance, one study found that Pseudomonas strain B1 was unable to use this compound as a growth substrate.

The kinetics of biodegradation are influenced by the compound's bioavailability, which is largely controlled by its strong adsorption to solids. The process often follows a biphasic pattern where the dissolved fraction is rapidly degraded, followed by a slower degradation of the adsorbed fraction. A key initial step in the microbial degradation of similar tertiary amines is demethylation, which involves the sequential removal of methyl groups. researchgate.net This is followed by the degradation of the resulting primary or secondary amine.

While a complete degradation pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the metabolism of related compounds. The process likely begins with oxidative demethylation, yielding Hexadecylmethylamine and subsequently Hexadecylamine (B48584), with the removed methyl groups being mineralized.

The long C16 alkyl chain of Hexadecylamine is then likely degraded through ω-oxidation and subsequent β-oxidation, a common metabolic pathway for alkanes. nih.gov This process would generate a series of fatty acid intermediates, ultimately leading to complete mineralization where the organic carbon is converted to carbon dioxide and water. The nitrogen from the amine group is transformed into ammonium (B1175870) (NH₄⁺), which can then be nitrified by microorganisms into nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). researchgate.net

Table 1: Plausible Intermediates in the Biodegradation of this compound

Intermediate Compound Chemical Formula Role in Pathway
Hexadecylmethylamine C₁₇H₃₇N Product of first demethylation step
Hexadecylamine C₁₆H₃₅N Product of second demethylation step
Hexadecanal C₁₆H₃₂O Intermediate from oxidation of the alkyl chain
Hexadecanoic Acid (Palmitic Acid) C₁₆H₃₂O₂ Intermediate from oxidation of Hexadecanal
Ammonium NH₄⁺ Mineralization product of the amine group
Carbon Dioxide CO₂ Final mineralization product of carbon

Adsorption and Desorption Behavior in Environmental Matrices (e.g., activated sludge, soil, sediment)

As a cationic surfactant, this compound possesses a positively charged hydrophilic head and a long, non-polar hydrophobic tail. This structure dictates its strong tendency to partition from the water phase onto negatively charged surfaces prevalent in the environment. whamine.com

Activated Sludge : In wastewater treatment plants, this compound is expected to exhibit very high adsorption to activated sludge. d-nb.info The negatively charged surfaces of microbial cells and organic matter in the sludge attract the positively charged amine group, while the long alkyl chain facilitates hydrophobic interactions. This strong sorption leads to its effective removal from the wastewater effluent and concentration in the sewage sludge (biosolids).

Soil and Sediment : When released into the environment or when biosolids are applied to land, this compound will strongly adsorb to soil and sediment particles. The extent of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which relates the distribution of a chemical between organic carbon in the solid phase and the aqueous phase. epa.govepa.gov Due to its long alkyl chain and cationic nature, this compound is expected to have a very high Koc value, indicating low mobility in soil and a high affinity for sediment in aquatic systems. ecetoc.org Key factors influencing its adsorption include the organic matter content and the amount and type of clay minerals in the soil or sediment. mdpi.com Desorption is generally limited, suggesting that once bound, the compound is not easily remobilized into the water column. bohrium.com

Table 2: Summary of Environmental Partitioning Behavior

Environmental Matrix Adsorption/Desorption Behavior Primary Interaction Mechanisms Expected Mobility
Activated Sludge Very high adsorption, low desorption Electrostatic attraction, hydrophobic interactions Low
Soil High adsorption, low desorption Interactions with organic carbon and clay minerals Very Low
Sediment Very high adsorption, low desorption Electrostatic attraction, hydrophobic interactions Very Low

Future Research Directions and Emerging Opportunities

Innovations in Green Synthesis and Sustainable Production Methodologies

The chemical industry is shifting towards more environmentally benign manufacturing processes, and the synthesis of tertiary amines like Hexadecyldimethylamine (B57324) is a key area for innovation. Research is focused on reducing waste, minimizing energy consumption, and utilizing renewable feedstocks.

Traditional synthesis often involves the "Nitrile Process," where fatty acids are converted to nitriles and then hydrogenated. wikipedia.org While effective, this process requires high temperatures and metal catalysts. wikipedia.org Modern approaches seek to improve upon this by developing more sustainable catalytic systems. The direct amination of long-chain fatty alcohols, derived from renewable sources, presents a more atom-economical route. acs.orgrsc.org

Key sustainable methodologies being explored include:

Bio-based Routes: Utilizing renewable triglycerides and oils as starting materials. researchgate.net Biocatalytic cascades, which use enzymes like lipases, carboxylic acid reductases (CAR), and transaminases (TA), can convert fatty acids directly to fatty amines under mild conditions in a one-pot synthesis. researchgate.net This approach avoids harsh reagents and demanding industrial conditions. researchgate.net Another bio-based pathway involves the selective deoxygenation of chitin (B13524) monomers, the most abundant natural nitrogen-containing organic material. nih.gov

Hydrogen Borrowing Catalysis: This strategy involves the catalytic dehydrogenation of an alcohol to form a carbonyl compound, which then reacts with an amine to form an imine. The imine is subsequently reduced by the metal hydride catalyst that was generated in the initial step. rsc.org This process is highly efficient, producing only water as a byproduct, thereby offering a sustainable pathway to amines. rsc.org

Homogeneous Catalysis in Aqueous Media: The amination of long-chain fatty alcohols with dimethylamine (B145610) can be achieved with extremely high conversions and selectivities (>99%) using water as a solvent. acs.org This method utilizes a water-soluble ruthenium-based catalyst and leverages dimethylamine's dual role as a reagent and a phase mediator. The process allows for easy separation of the pure product from the aqueous catalyst phase, simplifying purification and catalyst recycling. acs.org

Advanced Catalytic Systems: Research into novel catalysts aims to improve efficiency and selectivity. Systems based on copper-nickel (Cu-Ni), platinum (Pt), iridium (Ir), and rhodium (Rh) have been investigated for the amination of fatty alcohols and olefins. researchgate.netwhamine.comresearchgate.net For instance, one-pot hydroaminomethylation of alkenes uses a rhodium catalyst in a microemulsion system to produce fatty amines directly. mdpi.com

Interactive Table: Comparison of Catalytic Systems for Tertiary Amine Synthesis
Catalytic StrategyCatalyst TypeSubstrateKey Advantages
Homogeneous Catalysis Water-soluble Ruthenium-basedFatty AlcoholsHigh conversion (>99%), uses water as solvent, easy product/catalyst separation. acs.org
Hydrogen Borrowing Ruthenium (Shvo's catalyst), Iridium (Cp*Ir)AlcoholsHigh atom economy, water is the only byproduct, applicable to bio-based alcohols. rsc.org
Biocatalysis Lipase, CAR, TransaminaseTriglycerides, Fatty AcidsUses renewable feedstocks, mild reaction conditions, one-pot synthesis. researchgate.net
Hydroaminomethylation Rhodium-basedAlkenes (e.g., 1-Decene)One-pot synthesis from olefins, high regioselectivity. mdpi.com
Reductive Alkylation Platinum NanowiresAldehydes, Secondary AminesHigh efficiency, eco-friendly, catalyst is recyclable. researchgate.net

Development of Advanced Functional Materials Based on this compound Derivatives

This compound is primarily used as a chemical intermediate for preparing a variety of derivatives that function as performance-enhancing materials across numerous industries. whamine.com The long hexadecyl hydrocarbon chain provides hydrophobicity, while the dimethylamino group can be readily converted into a hydrophilic headgroup, making these derivatives powerful surfactants and functional molecules.

The main classes of derivatives and their applications include:

Quaternary Ammonium (B1175870) Salts (Quats): These are produced by the quaternization of this compound with agents like methyl chloride or benzyl (B1604629) chloride. The resulting cationic surfactants have a wide range of applications, including as fabric softeners, antistatic agents in textiles, corrosion inhibitors, and biocides. whamine.comgoogle.combcp-instruments.com Polymeric quaternary ammonium salts synthesized from this compound are noted for their use as biodegradable corrosion inhibitors and biocides in the oil and gas industry. google.com

Amine Oxides: Oxidation of this compound yields this compound oxide, a non-ionic or zwitterionic surfactant depending on the pH. cymitquimica.comkeruichemical.com This derivative is valued for its ability to reduce surface tension, enhance foam stability, and act as an emulsifier. cymitquimica.comguidechem.com It is frequently used in personal care products like shampoos to make hair softer and easier to comb, and in hard-surface cleaners for its thickening and synergistic cleaning properties. keruichemical.com

Betaines: These are zwitterionic surfactants prepared from this compound. whamine.com They are known for their mildness and compatibility with other surfactants, making them suitable for use in personal care and household cleaning products.

Interactive Table: Functional Derivatives of this compound and Their Industrial Applications
Derivative ClassChemical Name ExampleKey FunctionPrimary Industry Applications
Quaternary Ammonium Salts Hexadecyltrimethylammonium chlorideCationic Surfactant, Antistatic Agent, BiocideTextiles, Personal Care, Oilfield Chemicals, Disinfectants. whamine.combcp-instruments.comacs.org
Amine Oxides This compound oxideZwitterionic/Non-ionic Surfactant, Foam Booster, EmulsifierPersonal Care (Shampoos), Household Cleaners. cymitquimica.comkeruichemical.comnih.gov
Betaines Hexadecyl dimethyl betaineAmphoteric Surfactant, Mild Foaming AgentPersonal Care, Detergents. whamine.com

Mechanistic Elucidation of Complex Supramolecular Systems and Catalytic Processes

A deeper understanding of reaction mechanisms and molecular self-assembly is critical for designing more efficient catalysts and advanced materials. For this compound, this involves studying both its catalytic synthesis and the supramolecular behavior driven by its amphiphilic nature.

Catalytic Mechanisms: The synthesis of tertiary amines often proceeds through complex catalytic cycles. For example, in the iron-catalyzed Cα-H oxidation of tertiary amines, mechanistic studies suggest the formation of an iminium ion intermediate following C-H activation. wpi.edu This intermediate can then be attacked by a nucleophile. wpi.edu Detailed investigations using techniques like in-situ IR spectroscopy, kinetic studies, and computational DFT calculations have revealed that the catalyst's resting state and the specific pathway (e.g., an Fe(IV) oxo pathway) are crucial for selectivity. wpi.educhemrxiv.orgresearchgate.net In rhodium-catalyzed asymmetric synthesis, mechanistic probes support a dynamic kinetic asymmetric transformation (DYKAT) process, where C–N bond formation occurs via an outersphere mechanism. acs.org

Supramolecular Systems: The long alkyl chain of this compound and its derivatives drives their self-assembly in solution to form complex supramolecular structures. This behavior is fundamental to their function as surfactants. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form micelles, vesicles, or other ordered structures. The study of these assemblies is crucial for understanding their performance as emulsifiers, detergents, and delivery agents. The packing properties and intermolecular interactions, which can be determined by techniques like X-ray diffraction, dictate the final structure and properties of the assembled material. nih.gov The presence of impurities or variations in the alkyl tail can significantly regulate the growth and assembly of these structures. purdue.edu

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

For a compound like this compound and its derivatives, AI and ML can be applied in several key areas:

Synthesis and Catalyst Design: ML algorithms can screen thousands of potential catalysts and reaction conditions virtually to identify the most efficient and sustainable synthesis routes. chemcopilot.comcatalysis-summit.com By training models on existing reaction data, AI can predict yields and selectivity, reducing the need for extensive trial-and-error experimentation. encyclopedia.pubcas.cn Generative models can even propose entirely new catalyst structures with desired properties like high activity and stability. catalysis-summit.com

Property Prediction for Derivatives: The performance of this compound derivatives, particularly as surfactants, is determined by properties like the critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). scienomics.comdigitellinc.com ML models, especially graph neural networks (GNNs), can be trained to predict these properties directly from the molecular structure, bypassing time-consuming experimental measurements. encyclopedia.pubdigitellinc.com This allows for the rapid virtual screening of novel surfactant candidates with tailored properties for specific applications. scienomics.comacs.orgresearchgate.net

Process Optimization: AI can be used to optimize manufacturing processes in real-time. By continuously analyzing data from plant operations, predictive maintenance algorithms can monitor catalyst health, detect early signs of deactivation, and suggest adjustments to maintain efficiency and extend catalyst life. meryt-chemical.com

This integration of AI with chemistry creates a closed-loop system where automated experiments generate high-quality data to train more accurate models, which in turn guide the next round of experiments, leading to a virtuous cycle of accelerated discovery. cas.cnjoaiar.org

Q & A

Q. What are the fundamental physicochemical properties of hexadecyldimethylamine, and how do they influence experimental design?

this compound (CAS 112-69-6) is a tertiary amine with the molecular formula C₁₈H₃₉N and a molecular weight of 269.51 g/mol . Key properties include a density of 0.801 g/mL (20°C), refractive index 1.444 , and flash point 147°C . These properties dictate its handling in non-polar solvents, flammability precautions, and suitability for reactions requiring hydrophobic amines (e.g., surfactant synthesis). Its low water solubility necessitates organic-phase reactions or emulsification strategies .

Q. What standardized methodologies exist for synthesizing this compound, and how are impurities minimized?

A common synthesis route involves dealkylation of quaternary ammonium salts (e.g., RN(CH₃)₃Br) using LiB(2-C₄H₉)₃H (L-Selectride). This method yields >95% pure this compound, with residual impurities managed by avoiding purification of intermediate quaternary salts to preserve amine distribution . Reaction optimization (e.g., temperature, stoichiometry) minimizes side products like methylated byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as corrosive (UN Hazard Class 8) and flammable. Key protocols include:

  • Use of fume hoods and flame-resistant labware.
  • Personal protective equipment (PPE): nitrile gloves, goggles, and flame-retardant coats.
  • Storage in airtight containers away from oxidizers (e.g., HNO₃) to prevent combustion . Spills require neutralization with weak acids (e.g., citric acid) and absorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments of this compound across analytical techniques?

Discrepancies arise from methods like GC-MS (volatility-dependent) vs. HPLC (polarity-dependent). For example, GC-MS may underestimate high-molecular-weight impurities. A hybrid approach using HPLC coupled with evaporative light scattering detection (ELSD) improves accuracy by detecting non-volatile contaminants. Cross-validation with NMR (e.g., ¹H NMR integration of methyl groups) enhances reliability .

Q. What advanced functionalization strategies enhance this compound’s utility in nanotechnology applications?

Surface modification via quaternization (e.g., reaction with methyl iodide) creates cationic surfactants for stabilizing nanoparticles. Alternatively, magnetic nanoparticle functionalization (e.g., Fe₃O₄@SiO₂-HDMA) enables environmental analyte extraction (e.g., perfluorinated compounds) via hydrophobic interactions. Optimization requires pH control (6–8) and sonication to prevent aggregation .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound in aqueous systems?

Stability studies show hydrolysis occurs above pH 10, generating dimethylamine and hexadecanol. At pH < 4, protonation forms water-soluble cations, altering reactivity. Thermal degradation (>150°C) releases NH₃ and hydrocarbons. Researchers should use buffered solutions (pH 6–8) and inert atmospheres (N₂) for long-term stability .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices, and how are they mitigated?

Challenges include matrix interference (e.g., lipids) and low ionization efficiency in MS. Solutions involve:

  • Solid-phase extraction (SPE) with C18 cartridges for pre-concentration.
  • Derivatization with pentafluorobenzoyl chloride to enhance GC-ECD sensitivity (LOD: 0.1 ppb).
  • Internal standards (e.g., deuterated analogs) for signal normalization .

Methodological Considerations

Q. How can researchers design experiments to study the environmental impact of this compound?

Follow OECD 301F biodegradation guidelines:

  • Incubate with activated sludge (30 mg/L) under aerobic conditions.
  • Monitor CO₂ evolution via titrimetry. this compound shows <10% biodegradation in 28 days , indicating persistence. Complementary ecotoxicity assays (e.g., Daphnia magna LC50) assess aquatic risks .

Q. What computational tools predict this compound’s behavior in complex systems?

Molecular dynamics (MD) simulations using GROMACS or AMBER model self-assembly in lipid bilayers. QSAR models (e.g., EPI Suite) estimate logP (5.2) and bioaccumulation potential. DFT calculations (B3LYP/6-31G*) predict reaction pathways for quaternization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.